Physicochemical Differentiation: Hydrophobicity (XLogP3-AA) vs. Non-Chlorinated Analog
The target compound, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, demonstrates a distinct hydrophobicity profile compared to its direct non-chlorinated analog, 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1368379-70-7). The chlorine substitution significantly alters the compound's lipophilicity, a critical parameter influencing membrane permeability, protein binding, and overall drug-likeness [1]. While experimental data for this specific parameter is limited, computational predictions provide a quantitative basis for differentiation, which can guide compound selection in early-stage drug discovery projects [REFS-1, REFS-2].
| Evidence Dimension | Hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1368379-70-7): ~0.7 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.8 units |
| Conditions | Computational prediction using XLogP3 algorithm; PubChem database [1] and comparator value estimated from its SMILES structure (C9H15N3) using standard drug-likeness rules . |
Why This Matters
This difference in lipophilicity can impact absorption, distribution, metabolism, and excretion (ADME) properties, making the chlorinated compound a better candidate for targets requiring increased membrane permeability or higher lipophilicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71758738, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole. 2025. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/71758738 View Source
